
Cyclohexanecarboxylic acid
Overview
Description
Cyclohexanecarboxylic acid is an organic compound with the formula C₇H₁₂O₂This compound is a colorless oil that crystallizes near room temperature and has a melting point of approximately 30-31°C . It is slightly soluble in water but readily soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic acid can be synthesized through several methods:
Hydrogenation of Benzoic Acid: This method involves the hydrogenation of benzoic acid in the presence of a selective hydrogenation catalyst.
Oxidation of Cyclohexanol or Cyclohexanone: this compound can also be prepared by oxidizing cyclohexanol or cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of benzoic acid. This process involves pouring a benzoate water solution into a reaction kettle filled with a selective hydrogenation catalyst, followed by hydrogenation .
Chemical Reactions Analysis
Hydrocarboxylation of Cyclohexane
Cyclohexanecarboxylic acid can be synthesized via hydrocarboxylation of cyclohexane under mild conditions using a Cu(II)-based coordination polymer (3) and ionic liquid [BMPyr][NTf₂]:
Reaction :
Cyclohexane + CO₂ → this compound
Conditions :
-
Catalyst: [Cu(tbba)(NO₃)] (0.8 mol%)
-
Solvent: Aqueous medium
-
Yield: 35.9% with high selectivity
The catalyst retains activity for four cycles before deactivation .
Hydrogenation of Benzoic Acid
Industrial production involves catalytic hydrogenation of benzoic acid:
Reaction :
C₆H₅CO₂H + 3 H₂ → C₆H₁₁CO₂H
Catalysts :
-
Rhodium or ruthenium on solid supports (e.g., Rh/Al₂O₃)
-
Solvent: Tertiary cyclic amides (e.g., N-methylpyrrolidone)
Outcome :
Oxidation to Cyclohexene
Controlled oxidation yields cyclohexene, a precursor for caprolactam (nylon-6):
Reaction :
C₆H₁₁CO₂H → C₆H₁₀ + CO₂
Conditions :
Decarboxylation Pathways
Thermal or catalytic decarboxylation produces alkanes or alkenes:
Mechanism :
-
Formation of carboxylate intermediate
-
CO₂ elimination via radical or ionic pathways
Kinetics :
Conversion to Acid Chloride
Reaction with thionyl chloride (SOCl₂) yields cyclohexanecarbonyl chloride:
Reaction :
C₆H₁₁CO₂H + SOCl₂ → C₆H₁₁COCl + SO₂ + HCl
Mechanism :
-
Nucleophilic attack by carboxylic acid on electrophilic sulfur
-
Chlorosulfite intermediate formation
Esterification and Amidation
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Esterification | Ethanol (H⁺) | C₆H₁₁CO₂Et | >80% |
Amidation | DCC + RNH₂ | C₆H₁₁CONHR | 60–75% |
Microbial Degradation
Activated sludge metabolizes this compound via β-oxidation:
Key Findings :
pH Effects :
pH | Degradation Rate (%) |
---|---|
7 | 65 |
10 | 92 |
Reduction to Hydroxymethylcyclohexane
Reaction :
C₆H₁₁CO₂H + 2 H₂ → C₆H₁₁CH₂OH
Conditions :
-
Catalyst: Ru/C or Pd/C
-
Solvent: Tertiary cyclic amides
Metal Complex Formation
Cyclohexanecarboxylate acts as a ligand in coordination polymers (CPs):
Example :
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanecarboxylic acid serves as a key raw material in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in therapeutic agents due to their biological activity.
Case Study: Treatment of Hereditary Angioneurotic Edema
- A study highlighted the use of Trans-4-(aminomethyl) cyclohexane carboxylic acid (AMCA) , a derivative of this compound, which was found effective in treating hereditary angioneurotic edema. The compound demonstrated significant efficacy in clinical trials, showcasing its potential in managing this condition effectively by inhibiting plasminogen activation and reducing edema attacks .
Table 1: Pharmaceutical Derivatives of this compound
Derivative Name | Application | Mechanism of Action |
---|---|---|
AMCA | Treatment for edema | Inhibits plasminogen activation |
ε-Aminocaproic Acid | Hemostatic agent | Inhibits fibrinolysis |
Agricultural Applications
This compound is also employed in the formulation of agrochemicals. Its ability to act as a precursor for various herbicides and fungicides makes it valuable in agriculture.
Functionality and Benefits
- The compound's carboxyl group enables it to undergo esterification and other chemical reactions, leading to the production of effective agricultural chemicals .
Table 2: Agrochemical Formulations
Product Type | Active Ingredient | Use Case |
---|---|---|
Herbicides | This compound derivatives | Weed control |
Fungicides | This compound esters | Fungal disease management |
Material Science Applications
In materials science, this compound derivatives are used as plasticizers in various polymer formulations. This enhances flexibility and durability in materials such as adhesives, paints, and coatings.
Case Study: Plasticizer Development
- Research indicates that this compound derivatives can be used effectively as plasticizers in polymers, improving their mechanical properties without compromising safety .
Table 3: Material Applications
Application Type | Description | Benefits |
---|---|---|
Plasticizers | Enhances flexibility | Improved mechanical properties |
Adhesives | Increases adhesion strength | Better performance |
Synthesis and Chemical Reactions
This compound can be synthesized through methods such as hydrocarboxylation of cyclohexane or hydrogenation of benzoic acid. Its reactivity allows it to form various derivatives:
Mechanism of Action
Cyclohexanecarboxylic acid exerts its effects through various molecular pathways:
Comparison with Similar Compounds
- Abscisic acid
- Buciclic acid
- Chlorogenic acid
- Chorismic acid
- Dicyclomine
- Quinic acid
- Shikimic acid
- Tranexamic acid
Cyclohexanecarboxylic acid stands out due to its unique combination of a cyclohexane ring and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.
Biological Activity
Cyclohexanecarboxylic acid (CHA), with the chemical formula CHCOOH, is an organic compound derived from cyclohexane. This compound has gained attention for its diverse biological activities, including antimicrobial properties, potential applications in drug design, and environmental degradation pathways. This article explores the biological activity of this compound, supported by various research findings and case studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on the degradation of CHA showed that it could be effectively degraded by specific bacteria, highlighting its potential as a substrate in microbial processes. The degradation kinetics indicated that CHA could be completely degraded under aerobic and anaerobic conditions, suggesting its utility in bioremediation applications .
Table 1: Antimicrobial Activity of this compound
2. Pharmacological Insights
This compound has been investigated for its potential pharmacological applications. It has been noted for its role in the synthesis of compounds that act as positive allosteric modulators of metabotropic glutamate receptors (mGluR4), which are implicated in various neurological disorders . The cis diastereomer of a derivative of CHA demonstrated enhanced bioavailability in animal models, indicating its potential for therapeutic use .
3. Environmental Impact and Biodegradation
The environmental significance of CHA is underscored by its biodegradation pathways. Studies have shown that CHA can be degraded by specific bacterial strains, such as Rhodopseudomonas palustris. The activation of CHA to cyclohexanoyl-CoA is a crucial step in its anaerobic degradation pathway . This process not only aids in reducing environmental pollutants but also demonstrates the compound's role in microbial metabolism.
Case Study: Anaerobic Degradation
In a controlled study, activated sludge was used to degrade CHA, achieving over 90% degradation within 120 hours after a 180-day acclimation period. This finding highlights the efficiency of microbial processes in breaking down CHA and suggests its potential application in wastewater treatment systems .
The mechanisms underlying the biological activity of this compound involve various biochemical pathways. For instance, its antimicrobial effects may be attributed to its ability to disrupt membrane integrity and influence metabolic pathways within microbial cells . Additionally, CHA derivatives have been shown to modulate signaling pathways involved in apoptosis and cellular stress responses, further emphasizing their pharmacological relevance .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing cyclohexanecarboxylic acid in a laboratory?
this compound can be synthesized via catalytic hydrogenation of benzoic acid or oxidation of cyclohexane derivatives. For example, using acidic conditions (e.g., sulfuric acid) to dehydrate cyclohexanol derivatives can yield the target compound. Reaction optimization should consider temperature control (e.g., maintaining 80–100°C for hydrogenation) and catalyst selection (e.g., palladium on carbon). Post-synthesis purification via recrystallization or distillation is critical to isolate the product .
Q. How can researchers characterize the purity of this compound?
Key methods include:
- Melting point analysis : Pure this compound melts at 30–32°C. Deviations indicate impurities .
- Chromatography : Use HPLC or GC-MS to compare retention times with standards.
- Spectroscopy : FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (cyclohexyl proton signals at δ 1.2–2.1 ppm) confirm structural integrity .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
- Storage : Store at –20°C in airtight containers away from strong oxidizers/acids .
Advanced Research Questions
Q. How can researchers optimize reaction yields during derivatization of this compound?
- Functional Group Compatibility : Use protecting groups (e.g., tert-butyl esters) for amine or hydroxyl derivatives to prevent side reactions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃) for esterification efficiency .
- Kinetic Monitoring : Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction parameters in real time .
Q. What strategies mitigate the environmental impact of this compound in lab waste?
- Biodegradation Studies : Assess microbial degradation rates under aerobic/anaerobic conditions to inform disposal protocols .
- Adsorption Techniques : Use activated carbon or clay to capture residues in aqueous waste .
- Solvent Recovery : Distill and reuse organic solvents (e.g., ethanol) from reaction mixtures .
Q. How should researchers resolve discrepancies in reported solubility data (e.g., 2.01 g/L vs. "insoluble in water")?
- Experimental Replication : Measure solubility at specified temperatures (e.g., 15°C) using gravimetric or UV-Vis methods .
- pH Dependence : Test solubility at varying pH levels, as the carboxyl group’s ionization (pKa ~4.8) affects hydrophilicity .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- Mass Spectrometry : High-resolution LC-MS identifies low-abundance byproducts (e.g., cyclohexene derivatives) .
- Thermogravimetric Analysis (TGA) : Detects volatile impurities by monitoring mass loss during controlled heating .
Q. How does storage temperature impact the stability of this compound?
- Long-Term Stability : At –20°C, the compound remains stable for 3 years; at 4°C, degradation begins after 2 years. Monitor via periodic NMR to detect oxidation or hydrolysis .
- Accelerated Aging Studies : Use elevated temperatures (40–60°C) to model degradation pathways and identify optimal storage conditions .
Q. What methodologies validate contradictory toxicity data (e.g., acute vs. chronic effects)?
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on human cell lines) to establish LD₅₀ and NOAEL values .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., hydroxylated derivatives) formed during biodegradation .
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
Properties
IUPAC Name |
cyclohexanecarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cyclohexanecarboxylic acid | |
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DSSTOX Substance ID |
DTXSID8059180 | |
Record name | Cyclohexanecarboxylic acid | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |
Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Record name | Cyclohexanecarboxylic acid | |
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Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexanecarboxylic acid | |
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Solubility |
4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |
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Record name | Cyclohexanecarboxylic acid | |
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Density |
1.029-1.037 | |
Record name | Cyclohexanecarboxylic acid | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Cyclohexanecarboxylic acid | |
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CAS No. |
98-89-5, 50825-29-1 | |
Record name | Cyclohexanecarboxylic acid | |
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Melting Point |
31 - 32 °C | |
Record name | Cyclohexanecarboxylic acid | |
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Retrosynthesis Analysis
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